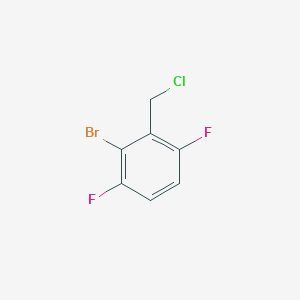

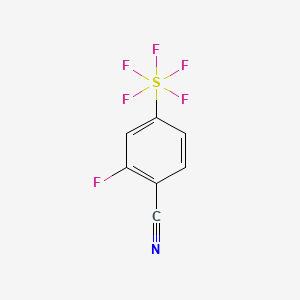

2-Fluoro-4-(pentafluorosulfur)benzonitrile

Overview

Description

Scientific Research Applications

Synthesis and Chemical Reactions

Selective Continuous Flow Iodination : A study demonstrates the iodination of related fluoro-benzonitrile compounds, highlighting the potential for regioselective transformations in continuous flow systems (Dunn et al., 2018).

Synthesis of Polyhalogenoaromatic Compounds : Research on the synthesis and cycloaddition reactions of pentafluoro-benzonitrile N-oxide suggests potential applications in the creation of novel polyhalogenated aromatic structures (Wakefield & Wright, 1970).

Practical Synthesis of Fluoro-Benzylamine Derivatives : Studies on the synthesis of fluoro-benzylamine derivatives, including 4-fluoro-2-(methylthio)benzylamine, indicate methods for regioselective introduction of functional groups, relevant for diverse chemical syntheses (Perlow et al., 2007).

Physical and Chemical Properties

Fourier Transform Microwave Spectroscopy : A study employing Fourier Transform Microwave Spectroscopy to analyze fluorinated benzonitriles, including pentafluorobenzonitrile, provides insights into the effects of fluoro substitution on molecular geometry (Kamaee et al., 2015).

ESR Spectra and Radical-Anion Structure : Isotropic ESR spectra of radical-anions of fluorinated benzonitrile derivatives, including those with fluorine atoms relative to the nitrile group, offer insights into the electronic structure and non-planar deformation of these molecules (Starichenko et al., 1985).

Material Science Applications

- Synthesis of Functionalized Polyfluorinated Phthalocyanines : Research on the synthesis of polyfluorinated phthalocyanines using 4-(2',3',4',5',6'-pentafluorobenzyloxy)phthalonitrile highlights potential applications in materials science, particularly in organic electronics and dye industries (Özçeşmeci & Hamuryudan, 2008).

Analytical Applications

Development of N-F Fluorinating Agents : A review on the development of various N-F fluorinating agents, essential for research in organic chemistry and material science due to the unique properties of fluorine, provides context for the potential use of fluorinated benzonitriles in analytical chemistry (Umemoto et al., 2021).

Application in Fluorescent Probes : The study of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its derivatives demonstrates their utility in developing fluorescent probes for sensing pH and metal cations, indicating potential analytical applications of related fluorinated benzonitrile compounds (Tanaka et al., 2001).

Safety And Hazards

2-Fluoro-4-(pentafluorosulfur)benzonitrile is classified as Acute Tox. 4: H302; Acute Tox. 4: H312; Acute Tox. 4: H332; Skin Irrit. 2: H315; Eye Irrit. 2: H319; STOT SE 3: H335. This means it is harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6NS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDJLPWMXSFOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(pentafluorosulfur)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

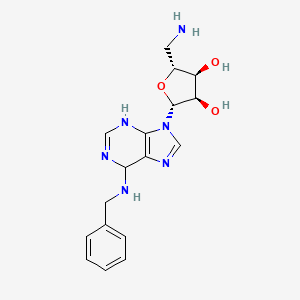

![(4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1401272.png)